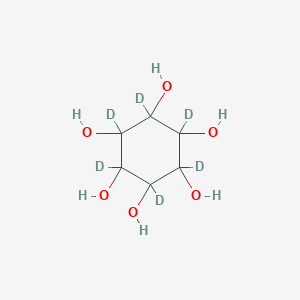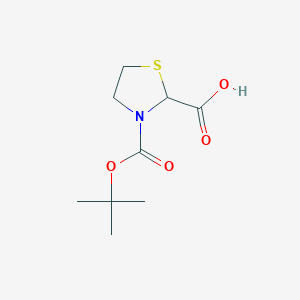
3-(叔丁氧羰基)噻唑烷-2-羧酸
描述
3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid is a chemical compound with the molecular formula C9H15NO4S and a molecular weight of 233.29 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
科学研究应用
3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid has a wide range of applications in scientific research:
作用机制
Mode of Action
A study suggests that it may involve a mechanism of dynamic kinetic resolution . This process typically involves a nucleophilic substitution reaction . More research is needed to confirm and further elucidate this mechanism.
Result of Action
Some studies suggest potential antibacterial activities , but more research is needed to confirm these effects and understand their implications.
生化分析
Biochemical Properties
3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of amino acids and peptides. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either activation or inhibition of the enzyme’s activity .
Cellular Effects
The effects of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, altering their conformation and activity. This binding can lead to changes in gene expression, either upregulating or downregulating the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can become toxic, leading to adverse effects such as organ damage or disruption of normal cellular functions .
Metabolic Pathways
3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for the synthesis and degradation of biomolecules. These interactions can affect the levels of various metabolites within the cell, thereby influencing the overall metabolic flux .
Transport and Distribution
Within cells and tissues, 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy and reducing potential off-target effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid typically involves the reaction of thiazolidine-2-carboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production methods for 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield thiazolidine-2-carboxylic acid.
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic substitution: Acidic conditions (e.g., hydrochloric acid) are used to remove the tert-butoxycarbonyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Thiazolidine-2-carboxylic acid.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine-2-methanol.
相似化合物的比较
3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid can be compared with other similar compounds such as:
Thiazolidine-2-carboxylic acid: Lacks the tert-butoxycarbonyl group and is more reactive under certain conditions.
N-tert-Butoxycarbonyl-thiazolidine-4-carboxylic acid: Has a different substitution pattern on the thiazolidine ring, leading to different reactivity and applications.
Thiazolidine-4-carboxylic acid: Similar structure but different position of the carboxylic acid group, affecting its chemical properties and reactivity.
These comparisons highlight the unique properties and applications of 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid in various fields of research and industry.
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAXPNDMEODKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405177 | |
| Record name | 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141783-63-3 | |
| Record name | 3-(tert-Butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


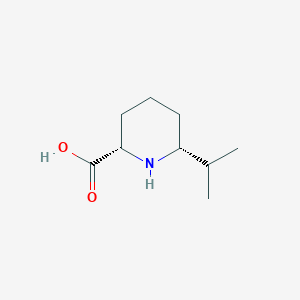
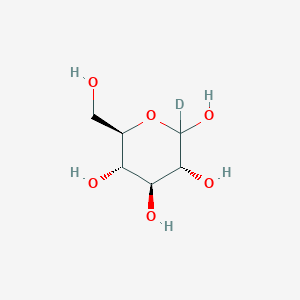
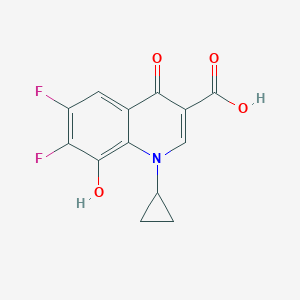
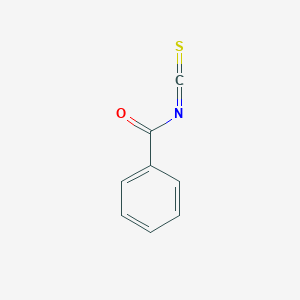
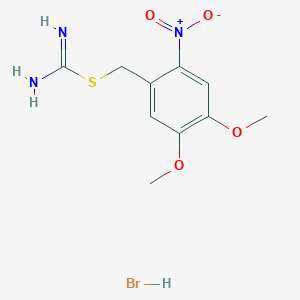
![D-[5-2H]glucose](/img/structure/B118869.png)
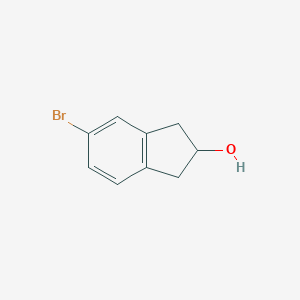
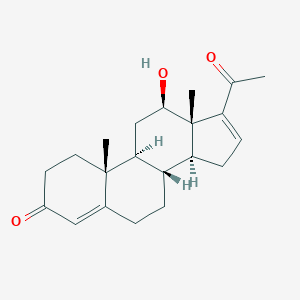
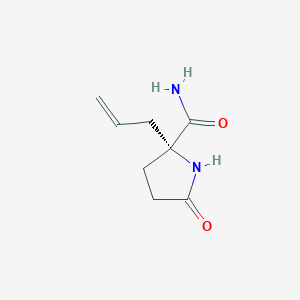
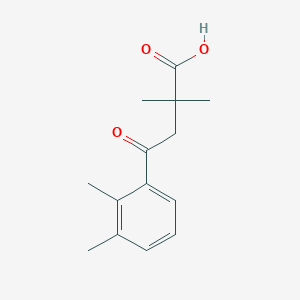
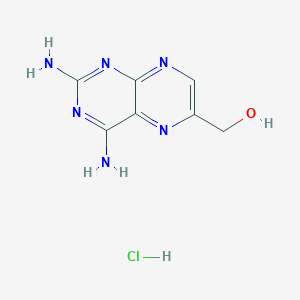
![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B118888.png)
![D-[5,6-13C2]Glucose](/img/structure/B118891.png)
